molecular formula C23H13N5O3 B4665796 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE

Cat. No.: B4665796
M. Wt: 407.4 g/mol
InChI Key: XUQHIDQFCOJHEZ-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety, a cyano group, and a chromenyl group

Properties

IUPAC Name

4-(benzotriazol-1-yl)-5-[(2-oxo-3,4-dihydrochromen-6-yl)oxy]benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13N5O3/c24-12-15-10-20(28-19-4-2-1-3-18(19)26-27-28)22(11-16(15)13-25)30-17-6-7-21-14(9-17)5-8-23(29)31-21/h1-4,6-7,9-11H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQHIDQFCOJHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE typically involves multiple steps, starting with the preparation of the benzotriazole and chromenyl intermediates. The benzotriazole fragment can be introduced into the molecule through various reactions, such as the copper-catalyzed azide-alkyne cycloaddition (click chemistry) . The chromenyl group is often synthesized via cyclization reactions involving salicylaldehyde derivatives. The final coupling of these intermediates under controlled conditions yields the target compound.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to primary amines under hydrogenation conditions.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Its potential as a pharmacophore for developing new drugs, especially those targeting cancer and neurodegenerative diseases, is being explored.

    Industry: It is used in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, making it useful in metal chelation therapy. The cyano group can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The chromenyl group can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds include other benzotriazole derivatives and chromenyl-containing molecules. For example:

The uniqueness of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE
Reactant of Route 2
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-OXO-3,4-DIHYDRO-2H-CHROMEN-6-YL)OXY]PHENYL CYANIDE

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